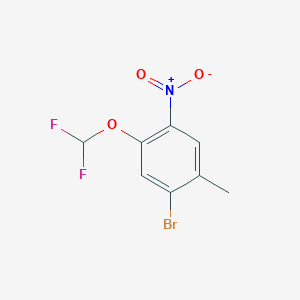

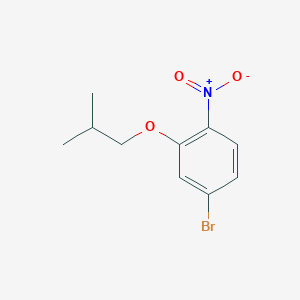

4-溴-2-异丁氧基-1-硝基苯

描述

4-Bromo-2-isobutoxy-1-nitro-benzene (4-B2IBN) is a brominated nitrobenzene compound that has a wide range of applications in the scientific research field. It is a relatively new compound that has been gaining popularity in recent years due to its unique properties. 4-B2IBN has been used in a variety of applications, including as a synthetic intermediate for the synthesis of other compounds, as a reagent for organic synthesis, and as a tool for studying biochemical and physiological processes.

科学研究应用

气相色谱分离

姜琴(2005年)的研究介绍了一种气相色谱(GC)方法,用于分离和测定1-(2-溴乙氧基)-4-硝基苯的位置异构体。该研究强调了非极性柱对于获得最佳分辨率的有效性,通过归一化方法定量化化合物,相对标准偏差在0.46%和1.13%之间(Jiang Qin, 2005)。

臭氧介导的硝化反应

铃木仁美和森忠(1994年)的研究探讨了在低温下使用二氧化氮对氯苯和溴苯进行臭氧介导的硝化反应。这个过程产生了具有高邻位导向趋势的硝基衍生物,为涉及卤代苯的硝化反应的反应性和选择性提供了见解(Hitomi Suzuki & Tadashi Mori, 1994)。

二甲基苯乙烯的合成

1961年由永井(Y. Nagai)进行的研究描述了各种二甲基苯乙烯的制备,包括4-溴-4'-硝基-二甲基苯乙烯,展示了与合成取代苯乙烯相关的方法,这些方法可以推广到合成或研究4-溴-2-异丁氧基-1-硝基苯 (永井,1961年)。

阴离子表面活性剂的分光光度测定

日口和他的同事(1980年)合成了1-(苄基)-4-(4-二乙基氨基苯偶氮基)吡啶溴化物的硝基、溴基和甲基衍生物,用于在河水中测定阴离子表面活性剂。这项研究可以为环境化学中硝基取代的溴苯的分析应用提供框架(K. Higuchi et al., 1980)。

作用机制

Mode of Action

These radical anions react via a DISP type mechanism, leading to the formation of the nitrobenzene radical anion and bromide ions . This suggests that 4-Bromo-2-isobutoxy-1-nitro-benzene may also form reactive intermediates that interact with its targets.

Result of Action

The formation of reactive intermediates, as suggested by studies on related compounds , could lead to various downstream effects depending on the specific targets and biochemical pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-isobutoxy-1-nitro-benzene. For instance, the reactivity of related compounds has been shown to change in different solvents . Therefore, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other molecules.

属性

IUPAC Name |

4-bromo-2-(2-methylpropoxy)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-5-8(11)3-4-9(10)12(13)14/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOOAPIKOIGIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isobutoxy-1-nitro-benzene | |

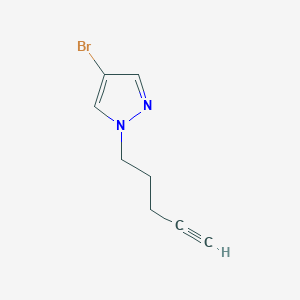

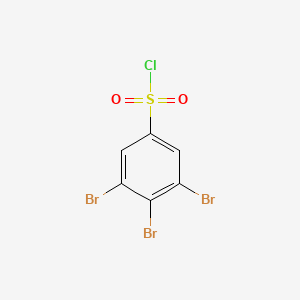

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

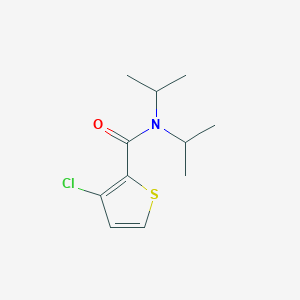

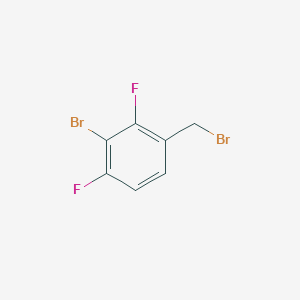

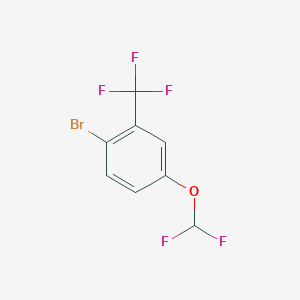

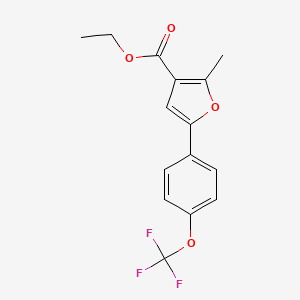

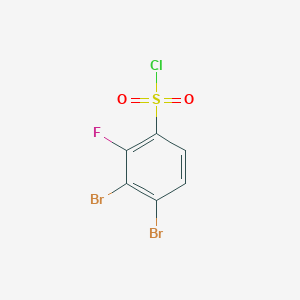

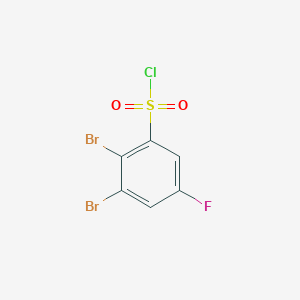

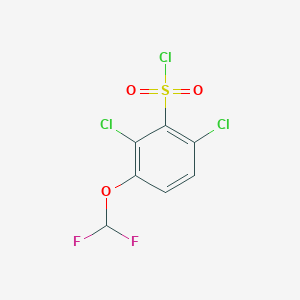

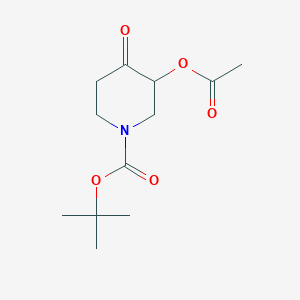

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。